S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate
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Overview
Description
S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving appropriate diol precursors.
Introduction of Acetylsulfanyl Groups: The acetylsulfanyl groups are introduced via acetylation reactions using acetic anhydride in the presence of a catalyst.
Phenoxy Substitution: The phenoxy group is introduced through a nucleophilic substitution reaction, often using phenol derivatives and suitable leaving groups.
Final Assembly: The final step involves the coupling of the oxane derivative with ethanethioate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenol derivatives, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate involves its interaction with specific molecular targets. The acetylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The phenoxy group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5S)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate
- (S)-3-((2R,3R,4S,5S)-5-allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate
Uniqueness
S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate is unique due to its specific combination of acetylsulfanyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C20H24O6S4 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C20H24O6S4/c1-11(21)27-10-16-17(28-12(2)22)18(29-13(3)23)19(30-14(4)24)20(26-16)25-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20?/m1/s1 |
InChI Key |
IXKHPOCJHGJWPF-QUIYGKKVSA-N |
Isomeric SMILES |
CC(=O)SC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC2=CC=CC=C2)SC(=O)C)SC(=O)C)SC(=O)C |
Canonical SMILES |
CC(=O)SCC1C(C(C(C(O1)OC2=CC=CC=C2)SC(=O)C)SC(=O)C)SC(=O)C |
Origin of Product |
United States |
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